molecular formula C16H10BrNO4 B3831307 methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate

methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No. B3831307
M. Wt: 360.16 g/mol
InChI Key: TWSFDFKQTQZMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate, also known as BRD7929, is a small molecule compound that has been synthesized for various scientific research purposes. This compound belongs to the class of isoindoline carboxylates and has shown potential in various biological applications.

Mechanism of Action

Methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate inhibits the activity of HDACs by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. The exact mechanism of action of methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate on HDACs is still being studied.
Biochemical and Physiological Effects:
methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in neurodegenerative disease models. However, the exact biochemical and physiological effects of methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate are still being studied.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate in lab experiments is its specificity for HDACs. It has been found to selectively inhibit the activity of HDACs without affecting other enzymes. However, one of the limitations of using methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate. One of the areas of research is to study its effects on different types of cancer cells and to identify the specific mechanisms of action. Another area of research is to investigate its potential in treating neurodegenerative diseases. Additionally, research can be done to improve the synthesis method and increase the yield of methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate.

Scientific Research Applications

Methyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate has been used in various scientific research applications, including drug discovery, cancer research, and neurodegenerative disease research. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have been shown to have potential in cancer therapy and neurodegenerative disease treatment.

properties

IUPAC Name

methyl 2-(4-bromophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO4/c1-22-16(21)9-2-7-12-13(8-9)15(20)18(14(12)19)11-5-3-10(17)4-6-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSFDFKQTQZMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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